molecular formula C30H26N4O3S B11634598 5-cyano-4-(4-methoxyphenyl)-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-N-phenylpyridine-3-carboxamide

5-cyano-4-(4-methoxyphenyl)-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-N-phenylpyridine-3-carboxamide

Cat. No.: B11634598
M. Wt: 522.6 g/mol
InChI Key: AXPLYQPIIRLNIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-CYANO-4-(4-METHOXYPHENYL)-2-METHYL-6-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-PHENYLPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes multiple functional groups such as cyano, methoxy, methyl, carbamoyl, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-CYANO-4-(4-METHOXYPHENYL)-2-METHYL-6-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-PHENYLPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of appropriate aldehydes with cyanoacetamides under basic conditions, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-CYANO-4-(4-METHOXYPHENYL)-2-METHYL-6-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-PHENYLPYRIDINE-3-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-CYANO-4-(4-METHOXYPHENYL)-2-METHYL-6-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-PHENYLPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

  • 4-(4-METHOXYPHENYL)-2-METHYL-6-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-PHENYLPYRIDINE-3-CARBOXAMIDE
  • 5-CYANO-4-(4-METHOXYPHENYL)-2-METHYL-6-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-PHENYLPYRIDINE-3-CARBOXAMIDE

Uniqueness: The presence of the cyano group in 5-CYANO-4-(4-METHOXYPHENYL)-2-METHYL-6-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-PHENYLPYRIDINE-3-CARBOXAMIDE distinguishes it from other similar compounds. This functional group imparts unique reactivity and potential biological activity, making it a valuable compound for further research and development .

Properties

Molecular Formula

C30H26N4O3S

Molecular Weight

522.6 g/mol

IUPAC Name

5-cyano-4-(4-methoxyphenyl)-2-methyl-6-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-N-phenylpyridine-3-carboxamide

InChI

InChI=1S/C30H26N4O3S/c1-19-9-13-23(14-10-19)33-26(35)18-38-30-25(17-31)28(21-11-15-24(37-3)16-12-21)27(20(2)32-30)29(36)34-22-7-5-4-6-8-22/h4-16H,18H2,1-3H3,(H,33,35)(H,34,36)

InChI Key

AXPLYQPIIRLNIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=C2C#N)C3=CC=C(C=C3)OC)C(=O)NC4=CC=CC=C4)C

Origin of Product

United States

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